molecular formula C9H6Cl2 B14726249 1,1-Dichloro-3-phenyl-2-propyne CAS No. 13524-09-9

1,1-Dichloro-3-phenyl-2-propyne

Cat. No.: B14726249
CAS No.: 13524-09-9
M. Wt: 185.05 g/mol
InChI Key: REZYOQRLEJUPBP-UHFFFAOYSA-N
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Description

1,1-Dichloro-3-phenyl-2-propyne is an organic compound with the molecular formula C9H6Cl2 It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-3-phenyl-2-propyne can be synthesized through the elimination reactions of dihalides. One common method involves the double elimination of a vicinal dihalide or a vinylic halide. The process typically uses a strong base such as sodium amide in liquid ammonia to facilitate the elimination reactions .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale elimination reactions. The starting materials are usually readily available dihalides, and the reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-3-phenyl-2-propyne undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Addition Reactions: The triple bond can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Sodium Amide in Liquid Ammonia: Used for elimination reactions to form the alkyne.

    Hydrogen Halides: Can add across the triple bond to form dihaloalkanes.

Major Products

Scientific Research Applications

1,1-Dichloro-3-phenyl-2-propyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dichloro-3-phenyl-2-propyne involves its reactivity due to the presence of the carbon-carbon triple bond and the two chlorine atoms. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. The triple bond also allows for addition reactions, where reagents add across the bond to form new products .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dichloro-2-phenyl-2-propyne
  • 1,1-Dichloro-3-phenyl-1-propyne
  • 1,1-Dichloro-3-phenyl-2-butene

Uniqueness

1,1-Dichloro-3-phenyl-2-propyne is unique due to its specific substitution pattern and the presence of both a triple bond and two chlorine atoms.

Properties

CAS No.

13524-09-9

Molecular Formula

C9H6Cl2

Molecular Weight

185.05 g/mol

IUPAC Name

3,3-dichloroprop-1-ynylbenzene

InChI

InChI=1S/C9H6Cl2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H

InChI Key

REZYOQRLEJUPBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(Cl)Cl

Origin of Product

United States

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